REACTION_CXSMILES
|
[OH:1][C:2]1[C:3]([CH2:11][CH2:12][CH3:13])=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([OH:7])=[O:6].S(Cl)(Cl)=O.[CH3:18]O>>[OH:1][C:2]1[C:3]([CH2:11][CH2:12][CH3:13])=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([O:7][CH3:18])=[O:6]
|
Name
|
|
Quantity
|
59.79 g
|
Type
|
reactant
|
Smiles
|
OC=1C(=C(C(=O)O)C=CC1)CCC
|
Name
|
|
Quantity
|
598 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
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|
Quantity
|
36.26 mL
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Type
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reactant
|
Smiles
|
S(=O)(Cl)Cl
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
while stirring over 35 h
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
over 35 min
|
Duration
|
35 min
|
Type
|
CONCENTRATION
|
Details
|
Concentrate the mixture in vacuo
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Type
|
ADDITION
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Details
|
dilute the residue with methyl-tert-butylether (360 mL)
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Type
|
CONCENTRATION
|
Details
|
Concentrate the resultant mixture in vacuo to dryness
|
Reaction Time |
35 h |
Name
|
|
Type
|
product
|
Smiles
|
OC=1C(=C(C(=O)OC)C=CC1)CCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 64.4 g | |
YIELD: PERCENTYIELD | 87% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |